Tert-butyl 2-oxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
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Overview
Description
Tert-butyl 2-oxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate: is a heterocyclic compound with a unique spiro structure It is characterized by the presence of a tert-butyl ester group, a triazaspirodecane core, and a ketone functionality
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-oxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a ketone precursor.
Introduction of the Tert-butyl Ester Group: The tert-butyl ester group is introduced via esterification using tert-butyl alcohol and an appropriate acid catalyst.
Final Cyclization and Functionalization: The final step involves cyclization and functionalization to introduce the ketone group and complete the spirocyclic structure.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Common techniques include batch and continuous flow synthesis, utilizing automated reactors and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ketone functionality, to form various oxidized derivatives.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, especially at the nitrogen atoms in the triazaspirodecane core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines, thiols, and halides under basic or acidic conditions.
Major Products:
Oxidation Products: Various oxidized derivatives, including carboxylic acids and aldehydes.
Reduction Products: Alcohols and other reduced forms of the ketone group.
Substitution Products: Substituted derivatives with different functional groups replacing the original atoms or groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can serve as a ligand or catalyst in various organic reactions, enhancing reaction rates and selectivity.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry:
Chemical Manufacturing: The compound is employed in the production of fine chemicals and intermediates for various industrial applications.
Agriculture: It may be used in the synthesis of agrochemicals, including pesticides and herbicides.
Mechanism of Action
The mechanism of action of tert-butyl 2-oxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target, but common pathways include inhibition of enzyme activity, receptor binding, and modulation of signal transduction pathways.
Comparison with Similar Compounds
- Tert-butyl 2-oxo-1,4,8-triazaspiro[4.5]decane-8-carboxylate
- Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Comparison:
- Structural Differences: The position and nature of the functional groups (e.g., ketone, ester) and the heteroatoms (e.g., nitrogen, oxygen) in the spirocyclic core differentiate these compounds.
- Reactivity: The presence of different functional groups and heteroatoms affects the reactivity and types of reactions these compounds can undergo.
- Applications: While all these compounds have potential applications in chemistry, biology, and industry, their specific uses may vary based on their unique structural features and reactivity.
Properties
IUPAC Name |
tert-butyl 2-oxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3/c1-11(2,3)18-10(17)15-6-4-12(5-7-15)8-13-9(16)14-12/h4-8H2,1-3H3,(H2,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKBJSSVEFWGNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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